molecular formula C18H17N3OS B3298336 N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide CAS No. 897455-80-0

N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide

Cat. No.: B3298336
CAS No.: 897455-80-0
M. Wt: 323.4 g/mol
InChI Key: ZMYOGJBWWKIWEJ-UHFFFAOYSA-N
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Description

N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide is a synthetic benzamide derivative featuring a thioether-linked ethyl spacer connecting a benzamide group to a 5-phenyl-substituted imidazole ring. This structural motif combines aromatic and heterocyclic components, which are often associated with diverse biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17(15-9-5-2-6-10-15)19-11-12-23-18-20-13-16(21-18)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYOGJBWWKIWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the imidazole derivative with a thiol compound under mild conditions.

    Formation of the Benzamide Group: The final step involves the acylation of the sulfanyl-imidazole intermediate with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may inhibit certain enzymes. The benzamide group can interact with proteins, potentially affecting their function. The sulfanyl group can undergo redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Substituents/Linkers Key Features
N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide Benzamide + imidazole 5-phenylimidazole, thioethyl linker Flexible spacer, aromatic imidazole substituent
3-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzamide + benzimidazole 2,4-dinitrophenyl, thioacetamido linker Electron-withdrawing nitro groups, rigid acetamido linker
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide + phenethylamine 3,4-dimethoxyphenethyl, oxygen linker Methoxy groups enhance solubility; lacks sulfur/heterocyclic moieties
Compound 9c (from ) Benzoimidazole-triazole-thiazole Phenoxymethyl-triazole-thiazole, fluorophenyl substituent Multi-heterocyclic system; likely higher molecular weight
Compound 2g (from ) Benzamide + imidazole + dipeptide Hexyloxy linker, imidazole, and glycyl-phenylalaninamide Peptide-like chain; oxygen linker instead of sulfur
N-ethyl-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide Acetamide + benzimidazole N-phenyl, 5-methylbenzimidazole, thioethyl linker Dual aromatic substitution (N-phenyl, methyl-benzimidazole)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide
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N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide

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